Chlorhexidine Dihydrochloride Impurity B

Description

Contextual Significance of Impurities in Chemical Synthesis

In the realm of pharmaceutical chemistry, an impurity is any component present within a drug substance that is not the desired chemical entity. The origin of these impurities is diverse, arising from various stages of the chemical synthesis and manufacturing process. They can be residual starting materials, intermediates, by-products from side reactions, or degradation products that form during manufacturing or upon storage. The control of these unwanted chemicals is a critical issue for the pharmaceutical industry to ensure the purity and safety of active pharmaceutical ingredients (APIs). jpionline.org

The presence of impurities can potentially alter the therapeutic effect of a drug or introduce toxicity. Therefore, a thorough understanding of the impurity profile of a drug substance is a key aspect of its development and is subject to stringent regulatory scrutiny.

Research Imperatives for Impurity Characterization and Control

Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for the control of impurities in new drug substances. jpionline.orgeuropa.eufda.gov The ICH Q3A guideline, for instance, provides a framework for the reporting, identification, and qualification of impurities. europa.euich.org These guidelines mandate that impurities present above a certain threshold must be identified and, in many cases, structurally characterized.

This regulatory landscape drives extensive research into the development of sophisticated analytical methods for impurity profiling. The goal is to detect, identify, and quantify impurities to ensure that they are within acceptable, safe limits. This involves the synthesis and characterization of impurity reference standards, which are crucial for the validation of analytical methods and for the accurate quantification of impurities in the final drug substance. synzeal.com The European Pharmacopoeia also outlines the requirements for controlling impurities in substances for pharmaceutical use, emphasizing the need for robust analytical procedures. europa.eu

Scope and Focus of Research on Chlorhexidine (B1668724) Dihydrochloride (B599025) Impurity B

Research on Chlorhexidine Dihydrochloride Impurity B is primarily centered on its role as a specified impurity in the quality control of chlorhexidine dihydrochloride. As listed in the European Pharmacopoeia, Impurity B is a known and monitored substance. researchgate.net The focus of research, therefore, is on the development and validation of analytical methods, predominantly High-Performance Liquid Chromatography (HPLC), to ensure its levels are maintained below the specified limits in the final API.

The availability of a well-characterized reference standard for this compound is essential for these analytical endeavors. While detailed academic studies on its specific synthetic formation pathways are not widely published, its identification and control are a routine part of the quality assessment of chlorhexidine. This underscores the importance of impurity monitoring in ensuring the consistency and safety of this widely used antiseptic.

Detailed Research Findings

Research efforts concerning this compound are predominantly found within the context of analytical method development and validation for chlorhexidine and its related substances. The European Pharmacopoeia outlines a liquid chromatography method for the analysis of chlorhexidine, which is capable of separating Impurity B from the main compound and other impurities. researchgate.net

System suitability criteria for these analytical methods often include specific requirements for the resolution of Impurity B, highlighting its importance as a key analyte in the quality control process. For instance, a minimum peak-to-valley ratio for the peak corresponding to Impurity B may be specified to ensure its accurate quantification, especially when it elutes close to another impurity. nih.gov

While the primary focus is on analytical detection and control, the structural elucidation of such impurities is a prerequisite for their synthesis as reference standards. This involves techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the chemical structure. nih.govresearchgate.net

Below is a data table summarizing the key identification details for this compound.

| Chemical Name | [[6-[[[(4-Chlorophenyl)carbamimdoyl]carbamimidoyl]amino]hexyl]carbamimidoyl]urea Dihydrochloride pharmaffiliates.com |

| Synonyms | 14-[(4-Chlorophenyl)amino]-3,12,14-triimino-2,4,11,13-tetraazatetradecanamide Dihydrochloride, Chlorhexidine Diacetate EP Impurity B clearsynth.com |

| CAS Number | 1308292-89-8 scbt.com |

| Molecular Formula | C16H26ClN9O·2HCl |

| Molecular Weight | 468.81 g/mol |

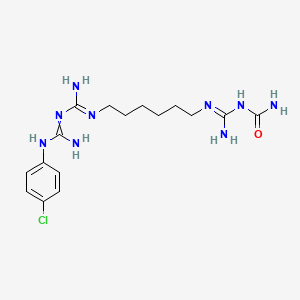

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H26ClN9O |

|---|---|

Molecular Weight |

395.9 g/mol |

IUPAC Name |

[N'-[6-[[amino-[[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]carbamimidoyl]urea |

InChI |

InChI=1S/C16H26ClN9O/c17-11-5-7-12(8-6-11)24-15(20)25-13(18)22-9-3-1-2-4-10-23-14(19)26-16(21)27/h5-8H,1-4,9-10H2,(H5,18,20,22,24,25)(H5,19,21,23,26,27) |

InChI Key |

LATUPHDTTULFOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)NC(=O)N)N)N)Cl |

Origin of Product |

United States |

Mechanistic Pathways of Chlorhexidine Dihydrochloride Impurity B Formation

Impurity Generation During Chlorhexidine (B1668724) Synthesis Processes

The synthesis of chlorhexidine is a multi-step process that can inadvertently lead to the formation of impurities. These can originate from side reactions or the presence of unreacted starting materials and intermediates.

By-product Formation from Side Reactions

During the synthesis of chlorhexidine, which typically involves the reaction of hexamethylenebis(dicyandiamide) with p-chloroaniline hydrochloride, conditions may favor side reactions that result in the formation of Impurity B. The urea (B33335) moiety present in Impurity B is not part of the intended chlorhexidine structure. Its formation is theorized to occur through the reaction of a biguanide (B1667054) functional group with a carbonyl-containing species that may be present as a contaminant or formed as a by-product during the synthesis. For instance, the partial hydrolysis of a cyanoguanidine precursor could potentially introduce a reactive intermediate that leads to the formation of a urea linkage.

Unreacted Precursors and Intermediates as Sources

Incomplete reactions during the synthesis process can leave unreacted precursors and intermediates in the reaction mixture. These residual compounds can then participate in subsequent, unintended reactions to form impurities. It is plausible that an unreacted intermediate possessing a reactive biguanide or guanidine (B92328) group could react with a carbonyl source, if available, to generate the urea structure characteristic of Impurity B. While the specific precursors and intermediates that directly lead to the formation of Impurity B are not extensively detailed in scientific literature, their potential contribution as a source of this impurity is a recognized possibility in synthetic chemistry.

Degradation-Induced Formation of Chlorhexidine Dihydrochloride (B599025) Impurity B

Chlorhexidine is known to be susceptible to degradation when exposed to certain environmental factors such as moisture, heat, and light. This degradation can lead to the formation of various by-products, including Impurity B.

Hydrolytic Degradation Pathways

The biguanide functional groups within the chlorhexidine molecule are prone to hydrolysis. In the presence of water, particularly at elevated temperatures, the carbon-nitrogen bonds in the biguanide structure can undergo cleavage. A proposed mechanism for the formation of Impurity B involves the hydrolysis of one of the biguanide moieties in the chlorhexidine molecule, resulting in the formation of a urea derivative. This chemical transformation would involve the addition of a water molecule across a carbon-nitrogen double bond, followed by a rearrangement to form the more thermodynamically stable urea structure.

A significant study by Revelle et al. in 1993 identified a total of eleven impurities in chlorhexidine digluconate solutions that were subjected to various stress conditions, including heat, light, and acidic pH. One of the identified impurities, designated as "Impurity B," corresponds to the aforementioned urea derivative, providing strong evidence for its formation through degradation pathways.

Thermal Stress-Induced Degradation Mechanisms

Exposure to elevated temperatures can significantly accelerate the rate of chlorhexidine degradation. Thermal stress provides the necessary energy to overcome the activation barrier for the hydrolytic cleavage of the biguanide groups. The formation of Impurity B is likely to be enhanced under conditions of thermal stress. This is supported by the findings of Revelle et al. (1993), where heat was one of the stress factors used to induce and study the degradation of chlorhexidine. The mechanism of thermal degradation that leads to the formation of the urea derivative is presumed to follow a hydrolytic pathway similar to that described previously, with the reaction rate being substantially increased by the higher temperature.

Data Tables

Table 1: Factors Influencing the Formation of Chlorhexidine Dihydrochloride Impurity B

| Factor | Influence on Impurity B Formation | Mechanistic Insight |

| Synthesis Process | Potential for formation through side reactions and unreacted precursors. | Reaction of biguanide intermediates with carbonyl-containing species. |

| Hydrolysis | A primary degradation pathway leading to the formation of the urea moiety. | Cleavage of the C-N bond in the biguanide group by water. |

| pH | Degradation is accelerated in both acidic and alkaline conditions. | pH affects the stability of the biguanide groups and the rate of hydrolysis. |

| Temperature | Higher temperatures accelerate the rate of degradation. | Provides the activation energy for hydrolytic reactions. |

Photolytic Degradation Pathways

Exposure of chlorhexidine solutions to light is a known factor in its degradation, leading to the formation of various products. Photolytic degradation involves the absorption of light energy, which can excite the chlorhexidine molecule to a higher energy state, making it more susceptible to chemical reactions. While direct photolytic conversion to Impurity B has not been explicitly documented in the reviewed literature, the process is known to generate reactive species that can participate in subsequent reactions.

The proposed photolytic pathway for the formation of Impurity B likely involves the generation of radical intermediates. The ultraviolet (UV) component of light can induce homolytic cleavage of bonds within the chlorhexidine structure. It is hypothesized that the biguanide moiety is susceptible to photolytically induced oxidation or rearrangement, which could initiate the transformation to a urea group. However, detailed studies elucidating the specific intermediates and reaction kinetics of this photolytic pathway for Impurity B are not extensively available. Research has shown that the photolytic degradation of chlorhexidine gluconate involves the formation of various reactive species, which can lead to a multitude of degradation products. nih.gov

Condensation Reactions in Aqueous Solutions

The formation of this compound in aqueous solutions can also be attributed to condensation reactions, which may be closely linked to hydrolysis of the biguanide group. Biguanides are known to undergo slow hydrolysis in aqueous environments, a process that can be influenced by pH and temperature.

Studies on the degradation of chlorhexidine have indicated that hydrolysis is a significant pathway, particularly under acidic or alkaline conditions, often leading to the formation of p-chloroaniline. nih.govresearchgate.net While the primary focus of these studies has been on the generation of p-chloroaniline, the underlying hydrolytic instability of the biguanide structure supports the plausibility of a pathway leading to the formation of a urea group.

Theoretical Considerations of Impurity Formation

Theoretical approaches, including computational chemistry and predictive modeling, offer valuable insights into the potential mechanisms of impurity formation, especially when experimental data is scarce.

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry, particularly methods like Density Functional Theory (DFT), has been employed to investigate the degradation mechanisms of chlorhexidine. nih.govipp.pt These studies typically focus on calculating the energies of reactants, transition states, and products to determine the most energetically favorable reaction pathways.

While no specific computational studies on the formation of this compound were identified, DFT could be a powerful tool to explore the proposed hydrolytic and photolytic pathways. By modeling the interaction of chlorhexidine with water molecules and radical species, it would be possible to calculate the activation energies for the conversion of the biguanide group to a urea moiety. Such calculations could confirm the feasibility of the hypothesized mechanisms and identify key intermediates. Existing DFT studies on chlorhexidine degradation have primarily focused on pathways leading to the formation of p-chloroaniline. ipp.pt

Predictive Modeling of Degradation Products

Predictive modeling, often based on accelerated stability studies and kinetic analysis, can be used to forecast the formation of degradation products over time under various conditions. These models can help in understanding the degradation kinetics and identifying the critical factors that influence impurity formation.

While predictive models for the general degradation of chlorhexidine have been developed, specific models that predict the formation rate and quantity of Impurity B are not widely reported. researchgate.net Developing such a model would require extensive experimental data from forced degradation studies where the concentration of Impurity B is monitored under different stress conditions (e.g., light exposure, temperature, pH, and humidity). The data could then be used to build a kinetic model to predict the shelf-life of chlorhexidine dihydrochloride with respect to the formation of this specific impurity.

Investigation of Solvent-Related Impurity Contributions

The solvent system plays a crucial role in the stability of chlorhexidine and can influence the formation of impurities. The polarity, proticity, and pH of the solvent can all affect the rate and pathway of degradation reactions.

Aqueous solutions are the most common medium for chlorhexidine formulations, and water itself is a reactant in the hydrolytic degradation pathway leading to the formation of the urea group in Impurity B. The rate of this hydrolysis is expected to be dependent on the pH of the aqueous solution.

Advanced Analytical Methodologies for Chlorhexidine Dihydrochloride Impurity B

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating and quantifying impurities in pharmaceutical substances. For Chlorhexidine (B1668724) Dihydrochloride (B599025) and its related compounds, liquid chromatography techniques are predominantly employed due to the polar and non-volatile nature of the analytes. Method development focuses on achieving selectivity to resolve Impurity B from the parent API and other closely related substances.

High-Performance Liquid Chromatography (HPLC) Method Development for Impurity B

High-Performance Liquid Chromatography (HPLC) is the most widely utilized technique for the analysis of chlorhexidine and its impurities. researchgate.net The development of a robust HPLC method is essential for routine quality control. A key challenge in method development is the separation of Impurity B from other structurally similar impurities, such as Impurity N, which can be poorly resolved under suboptimal conditions. phenomenex.com System suitability criteria in pharmacopoeial methods often specify a minimum peak-to-valley ratio for Impurity B to ensure adequate separation and quantification. phenomenex.comthermofisher.comthermofisher.com

The choice of stationary phase is a critical parameter in achieving the desired selectivity for Impurity B. Reversed-phase columns are the standard for this analysis. Octadecylsilyl silica (B1680970) gel (C18 or ODS) is the most common stationary phase, offering the necessary hydrophobicity to retain chlorhexidine and its related substances. phenomenex.com

Recent revisions to pharmacopoeial monographs, such as the European Pharmacopoeia (Ph. Eur.), have proposed the use of an end-capped, solid-core octadecylsilyl silica gel stationary phase to enhance separation efficiency. phenomenex.com This type of stationary phase provides improved peak shapes and better resolution for critical impurity pairs, including the separation of Impurity B from Impurity N. phenomenex.com The solid-core particles allow for faster analyses without a significant loss in resolution. Other stationary phases, such as cyano (CN) phases, have also been utilized in research settings for the separation of chlorhexidine impurities. nih.gov

| Stationary Phase Type | Example Brand/Product | Key Characteristics | Reference |

|---|---|---|---|

| End-capped Solid-Core C18 | Kinetex C18 | Provides improved separation efficiency and robustness; proposed in Ph. Eur. monograph revisions for better resolution of Impurity N and B. | phenomenex.com |

| End-capped C18 Silica | Hypersil GOLD C18 | Commonly used in pharmacopoeial methods for chlorhexidine impurity analysis. | thermofisher.comthermofisher.com |

| Cyano (CN) | Zorbax CN | Used in research for resolving a wide range of chlorhexidine degradation products. | nih.gov |

Mobile phase composition is tailored to achieve differential migration of chlorhexidine and its impurities through the stationary phase. The optimization process involves adjusting the organic modifier, aqueous component, pH, and additives to fine-tune selectivity.

A common mobile phase approach involves a mixture of an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol (B129727). thermofisher.com To improve peak shape and manage the ionization state of the basic biguanide (B1667054) functional groups in chlorhexidine and its impurities, an acid additive is typically included. Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is frequently used. thermofisher.com The mobile phase detailed in the European Pharmacopoeia consists of a water/acetonitrile mixture with 0.1% TFA. thermofisher.com The selection of the organic modifier and its proportion relative to the aqueous phase is crucial for controlling the elution strength and achieving the desired retention and separation.

| Aqueous Phase (A) | Organic Phase (B) | Key Application | Reference |

|---|---|---|---|

| 0.1% TFA in Water/Acetonitrile (80/20 v/v) | 0.1% TFA in Water/Acetonitrile (10/90 v/v) | European Pharmacopoeia method for related substances. | thermofisher.com |

| 0.1 M Ammonium Acetate (pH 5) | Methanol | Research method for identifying various degradation products. | nih.gov |

Due to the presence of multiple impurities with a range of polarities in chlorhexidine samples, isocratic elution is often insufficient. Gradient elution, where the mobile phase composition is changed over the course of the analysis, is necessary to resolve all components within a reasonable timeframe. phenomenex.com

A typical gradient starts with a high proportion of the aqueous mobile phase (A) to retain and separate the more polar impurities. The concentration of the organic mobile phase (B) is then gradually increased to elute the main component, chlorhexidine, and less polar impurities like Impurity B. thermofisher.com An optimized gradient program is crucial for resolving complex mixtures. For instance, increasing the initial isocratic hold period can improve the robustness of the method when transferring between different LC instruments. phenomenex.com

| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |

|---|---|---|

| 0 - 2 | 100 | 0 |

| 2 - 32 | 100 → 80 | 0 → 20 |

| 32 - 37 | 80 | 20 |

| 37 - 47 | 80 → 70 | 20 → 30 |

| 47 - 54 | 70 | 30 |

| 54 - 55 | 70 → 100 | 30 → 0 |

| 55 - 62 | 100 | 0 |

This table represents a typical gradient profile used for the separation of chlorhexidine and its related substances. thermofisher.com

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC), or more broadly, Ultra-High Performance Liquid Chromatography (UHPLC), utilizes columns with sub-2 µm particles and instrumentation capable of handling higher backpressures. This technology offers significant advantages over traditional HPLC for impurity profiling, including increased resolution, higher sensitivity, and substantially shorter run times.

The transfer of established HPLC methods for chlorhexidine impurity analysis to modern UHPLC systems demonstrates these benefits. thermofisher.comthermofisher.com While a specific UPLC method developed from the ground up for Impurity B is not widely published, the application of UPLC principles is evident in method modernization efforts. Using smaller particle columns (e.g., 3 µm particles suitable for fast UPLC) can significantly speed up the analysis of chlorhexidine dihydrochloride and its impurities. sielc.com The lower system dispersion volume in UHPLC instruments leads to narrower peaks, which in turn improves the resolution between closely eluting peaks, such as Impurity B and its neighbors, and enhances the peak-to-valley ratio. thermofisher.com This allows for more accurate quantification of low-level impurities.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) in Impurity Profiling

Thin-Layer Chromatography (TLC) and its high-performance variant, HPTLC, serve as valuable tools for impurity profiling, offering a simple, cost-effective, and rapid screening method. These techniques are particularly useful for preliminary identification and assessing the purity of substances.

In the context of chlorhexidine, TLC has been used as a visual method for the determination and identification of components in a mixture, such as detecting the related impurity para-chloroaniline. nih.gov The methodology involves applying the sample to a plate coated with a stationary phase, typically silica gel 60 F254. nih.gov The plate is then developed in a chamber with a suitable mobile phase, and the separated spots are visualized, often under UV light.

While there were historically few reports on HPTLC for chlorhexidine, a normal-phase HPTLC method has been developed for the analysis of a chlorhexidine salt. researchgate.net This method utilized a quaternary mobile phase of ethyl acetate, ethanol (B145695), water, and formic acid. researchgate.net Such HPTLC methods provide better resolution and sensitivity than traditional TLC and can be used for quantitative or semi-quantitative analysis, making them suitable for screening impurities in chlorhexidine dihydrochloride.

Flash Chromatography for Impurity Isolation

Flash chromatography is a crucial preparative technique employed for the efficient isolation of Chlorhexidine Dihydrochloride Impurity B from bulk drug substances or complex mixtures resulting from stress studies. researchgate.netnih.govresearchgate.net This purification method is an advancement over traditional column chromatography, utilizing moderate pressure to drive the mobile phase through the stationary phase, which significantly reduces separation time and improves resolution.

The primary goal of using flash chromatography in this context is to obtain a sufficient quantity of the purified impurity for subsequent definitive structural analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net The process involves dissolving the crude mixture containing Impurity B and other related substances in a minimal amount of solvent and loading it onto a column packed with a suitable stationary phase, commonly a reversed-phase material like C18-bonded silica. researchgate.net

A gradient elution is typically performed, starting with a weaker mobile phase (e.g., water) and gradually increasing the concentration of a stronger organic solvent (e.g., methanol or acetonitrile). researchgate.net Fractions are collected at the column outlet and analyzed by an appropriate method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to identify those containing the target impurity. researchgate.net Fractions containing pure Impurity B are then combined and the solvent is evaporated to yield the isolated compound.

Table 1: Example Parameters for Flash Chromatography Isolation of Impurity B

| Parameter | Description |

|---|---|

| Stationary Phase | LiChroprep C-18 bonded silica gel |

| Mobile Phase | A gradient of water and methanol researchgate.net |

| Pressure | Typically 10-20 psi (nitrogen) researchgate.net |

| Detection | Offline analysis of collected fractions by HPLC-UV researchgate.net |

| Application | Isolation of Impurity B from stressed chlorhexidine solutions for structural confirmation nih.govresearchgate.net |

Spectrometric and Hyphenated Techniques for Structural Elucidation and Quantification

Spectrometric and hyphenated analytical techniques are indispensable for the comprehensive characterization of pharmaceutical impurities. For this compound, these methods provide the necessary sensitivity and specificity for detection, quantification, structural elucidation, and confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. researchgate.net It is a primary tool for the initial, tentative identification of impurities in chlorhexidine samples. researchgate.netnih.gov The LC system separates Impurity B from chlorhexidine and other related substances based on their physicochemical properties, after which the MS detector provides mass-to-charge ratio (m/z) data, yielding critical information about the impurity's molecular weight.

Tandem Mass Spectrometry (LC-MS/MS) adds another layer of specificity and is particularly useful for quantification and structural analysis. researchgate.netresearchgate.net In an LC-MS/MS experiment, a specific precursor ion (the molecular ion of Impurity B) is selected, fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity for quantifying trace levels of the impurity, even in complex matrices. researchgate.net The skeletal symmetric structure of the parent compound, chlorhexidine, suggests that its related impurities may form doubly charged molecular ions, which can enhance sensitivity in MS/MS detection. nih.gov

Mass Spectral Fragmentation Pattern Analysis of Impurity B

The fragmentation pattern of Impurity B, obtained via MS/MS, serves as a molecular fingerprint that is essential for its structural elucidation. Following ionization, typically forming a protonated molecule [M+H]⁺, the ion is subjected to collision-induced dissociation (CID). The resulting fragments provide information about the molecule's constituent parts and how they are connected. For Impurity B, key fragmentations would likely involve the cleavage of the biguanide and urea (B33335) linkages. Analysis of these fragments allows researchers to piece together the impurity's structure, which is later confirmed by other methods like NMR. researchgate.net

Table 2: Plausible Mass Spectral Fragmentation Data for Chlorhexidine Impurity B

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Plausible Neutral Loss / Fragment Structure |

|---|---|---|

| 396.2 [M+H]⁺ | 211.1 | Cleavage yielding the p-chlorophenyl biguanide moiety |

| 396.2 [M+H]⁺ | 185.1 | Cleavage yielding the hexyl-guanidino-urea moiety |

| 396.2 [M+H]⁺ | 170.1 | Fragment corresponding to p-chlorophenylurea |

| 396.2 [M+H]⁺ | 128.0 | Fragment corresponding to p-chloroaniline |

Note: The m/z values are theoretical and based on the known structure of Impurity B.

Identification of Isomeric Impurities

Isomeric impurities possess the same molecular weight and elemental composition, making them indistinguishable by mass spectrometry alone. Therefore, their identification relies heavily on chromatographic separation prior to MS detection. High-resolution HPLC methods, often utilizing columns with high efficiency like C18, are developed to achieve baseline separation of potential isomers. researchgate.net

For instance, studies on other chlorhexidine impurities have demonstrated the successful separation of positional isomers like p-chloroaniline, m-chloroaniline, and o-chloroaniline using a C18 column. researchgate.net The distinct retention times of the separated isomers allow for their individual introduction into the mass spectrometer, where their fragmentation patterns (which may or may not be identical) can be analyzed. The combination of unique chromatographic retention times and mass spectral data is essential for the unambiguous identification and quantification of isomeric impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Impurity Structure Confirmation

While LC-MS provides strong evidence for a proposed structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure confirmation of organic molecules, including pharmaceutical impurities. researchgate.netresearchgate.net After Impurity B has been isolated in sufficient purity and quantity using a technique like flash chromatography, NMR analysis is performed. nih.gov

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.gov The chemical shifts, signal integrations, and coupling patterns in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, allow for the complete assembly of the molecular structure. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are used to establish connectivity between adjacent protons and between protons and their directly attached carbons, respectively, providing definitive proof of the structure. nih.gov The final confirmation is achieved by comparing the NMR data of the isolated impurity with that of a synthesized reference standard. researchgate.net

Table 3: Hypothetical ¹H NMR Chemical Shift Assignments for Chlorhexidine Impurity B

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (p-substituted ring) | 7.2 - 7.5 | Multiplet / two doublets |

| N-H protons (Biguanide, Urea) | 6.5 - 8.5 | Broad singlets |

| Methylene (-CH₂-) adjacent to N | ~3.1 - 3.3 | Triplet |

| Methylene (-CH₂-) β to N | ~1.5 - 1.7 | Quintet |

| Methylene (-CH₂-) γ to N | ~1.3 - 1.5 | Multiplet |

Note: Data is hypothetical and for illustrative purposes. Solvent: DMSO-d₆.

Diode Array Detection (DAD) in HPLC-UV for Peak Purity Assessment

In pharmaceutical analysis, ensuring that a chromatographic peak corresponds to a single compound is critical. High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD), also known as a Photo Diode Array (PDA) detector, is a powerful tool for assessing peak purity. researchgate.netscioninstruments.com Unlike a standard single-wavelength UV detector, a DAD acquires absorbance data across a wide range of UV-visible wavelengths simultaneously. scioninstruments.comctlatesting.com

For a given chromatographic peak, the DAD collects multiple spectra at different points across the peak (e.g., the upslope, apex, and downslope). scribd.com Software is then used to normalize and compare these spectra. If the peak represents a single, pure compound, the spectra taken from all points across the peak should be identical. scribd.com Any significant difference indicates the presence of a co-eluting impurity. researchgate.net This spectral comparison, often expressed as a "purity angle" or "threshold" value, is invaluable during method development and routine quality control to ensure the accuracy of impurity quantification. researchgate.net

Table 4: Principles of HPLC-DAD for Peak Purity Analysis

| Parameter | Function in Peak Purity Assessment |

|---|---|

| Spectral Acquisition | Collects full UV-Vis spectra at multiple time points across an eluting peak. scioninstruments.com |

| Spectral Comparison | Spectra from the upslope, apex, and downslope of the peak are mathematically compared. scribd.com |

| Purity Match Factor | A numerical value is calculated to represent the similarity of the spectra across the peak. A value close to unity or within a set threshold suggests a pure peak. |

| Outcome | Provides confidence that the peak area used for quantification is not compromised by a co-eluting, spectrally different impurity. researchgate.net |

Method Validation Parameters for Impurity B Quantification

The validation of an analytical method for the quantification of this compound is a comprehensive process that ensures the method is suitable for its intended purpose. This involves a series of studies to evaluate its performance characteristics, as outlined in the following subsections.

Specificity and Selectivity Studies Against Related Substances

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For the analysis of Impurity B, the method must be able to distinguish it from the active pharmaceutical ingredient (API), chlorhexidine, as well as other related substances and potential degradation products.

High-performance liquid chromatography (HPLC) is the most common technique used for this purpose. The specificity of the method is demonstrated by the separation of Impurity B from other known impurities. According to the European Pharmacopoeia (Ph. Eur.) monograph for chlorhexidine digluconate related substances, a critical separation is that of Impurity B from Impurity N. The system suitability criteria mandate a minimum peak-to-valley ratio of 2.0 between the peaks of Impurity B and Impurity N, ensuring their accurate quantification. phenomenex.comthermofisher.comthermofisher.com Chromatographic studies have demonstrated the baseline separation of 14 known impurities of chlorhexidine, including Impurity B. phenomenex.com

To further confirm specificity, a solution containing the API and all known impurities is analyzed. The retention time of the peak corresponding to Impurity B in a test sample must match that of a qualified reference standard. The resolution between adjacent peaks is also a key indicator of selectivity. For instance, a resolution factor of greater than 4 between well-separated impurity peaks indicates a robust separation. phenomenex.com

| Parameter | Acceptance Criterion | Typical Result |

|---|---|---|

| Resolution (Rs) from adjacent peaks | > 2.0 | Baseline separation achieved |

| Peak-to-valley ratio (p/v) between Impurity B and Impurity N | ≥ 2.0 | > 6.0 thermofisher.com |

| Peak Purity | Homogeneous peak | Confirmed by PDA detector |

Linearity and Range Determination

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For an impurity, the range is typically from the reporting threshold to 120% of the specification limit. A series of solutions of Impurity B reference standard are prepared at different concentrations and analyzed. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A high correlation coefficient (r²) is indicative of a strong linear relationship.

| Parameter | Typical Value |

|---|---|

| Range | 0.1 µg/mL - 1.5 µg/mL jetir.org |

| Number of Concentration Levels | 5-6 |

| Correlation Coefficient (r²) | ≥ 0.999 jetir.org |

| y-intercept | Close to zero |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve. For related substances, the LOQ is a critical parameter. The quantification limit should be at or below the reporting threshold for the impurity. For chlorhexidine, the system sensitivity is often tested at a reporting threshold of 0.05%, which corresponds to a concentration of 0.001 mg/mL. phenomenex.com A signal-to-noise ratio of at least 10 is generally considered acceptable for the LOQ. phenomenex.com

| Parameter | Method | Typical Value |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N = 3) | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N = 10) | ~0.1 µg/mL |

Precision (Repeatability and Intermediate Precision) Assessment

Precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).

Repeatability (Intra-assay precision) is assessed by analyzing a minimum of six replicate samples of the same batch, typically at 100% of the test concentration, during the same analytical run, by the same analyst, and on the same instrument.

Intermediate precision (Inter-assay precision) expresses within-laboratory variations: different days, different analysts, different equipment, etc.

Studies on the analysis of chlorhexidine related substances have shown excellent precision. For instance, the repeatability of the system, evaluated by six successive injections of a reference solution containing all impurities, resulted in a %RSD of retention times below 0.1% for all peaks and a %RSD of peak areas ranging between 0.1% and 3.0%. phenomenex.com More specifically, for Impurity B, the %RSD of the peak area has been reported to be below 0.5%. thermofisher.com

| Parameter | Acceptance Criterion (%RSD) | Typical Result (%RSD) |

|---|---|---|

| Repeatability (n=6) | ≤ 5.0% | < 0.5% for peak area thermofisher.com |

| Intermediate Precision (different day/analyst) | ≤ 10.0% | < 1.0% for peak area |

Accuracy and Recovery Studies

Accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. For impurity quantification, accuracy is typically determined by performing recovery studies.

This involves spiking a placebo or a sample of the drug substance with a known amount of Impurity B at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The samples are then analyzed, and the percentage of the impurity recovered is calculated. The acceptance criteria for recovery are usually within a range of 80% to 120% for impurities.

| Concentration Level | Amount Spiked (µg/mL) | Mean Recovery (%) | Acceptance Criteria (%) |

|---|---|---|---|

| LOQ | 0.1 | 98.5 | 80.0 - 120.0 |

| 100% of Specification Limit | 1.0 | 101.2 | 90.0 - 110.0 |

| 150% of Specification Limit | 1.5 | 99.8 | 90.0 - 110.0 |

Robustness and Ruggedness Evaluation

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of conditions, such as different laboratories, analysts, instruments, and days.

For an HPLC method, robustness is evaluated by intentionally varying parameters such as:

Mobile phase composition (e.g., ±2% organic solvent)

Mobile phase pH (e.g., ±0.2 units)

Column temperature (e.g., ±5 °C)

Flow rate (e.g., ±0.1 mL/min)

Detection wavelength (e.g., ±2 nm)

The effect of these variations on the analytical results, particularly the resolution between Impurity B and adjacent peaks, is monitored. Method transfer studies between different LC systems have demonstrated the robustness of the European Pharmacopoeia method for chlorhexidine impurities, with system suitability criteria, including the peak-to-valley ratio for Impurity B, being met on all systems tested. thermofisher.comthermofisher.com

| Parameter Varied | Variation | Effect on Impurity B Quantification |

|---|---|---|

| Flow Rate | ± 0.1 mL/min | No significant impact on resolution or quantification |

| Column Temperature | ± 5 °C | Minor shift in retention time, resolution maintained |

| Mobile Phase pH | ± 0.2 | Resolution between critical pairs remains within limits |

| Different HPLC System | - | System suitability criteria met thermofisher.comthermofisher.com |

| Different Analyst | - | Results are reproducible |

Reference Standards and Certified Reference Materials for Impurity B

Reference standards are highly purified compounds used as a benchmark for the qualitative and quantitative analysis of substances. In the context of pharmaceutical quality control, reference standards for impurities such as this compound are indispensable for method validation, routine testing, and stability studies. semanticscholar.orgsynzeal.com Certified Reference Materials (CRMs) represent a higher level of reference material, characterized by a metrologically valid procedure for one or more specified properties, and are accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. pharmaceutical-technology.com

The preparation of a reference standard for this compound is a meticulous process that can be approached in several ways. lgcstandards.com These methods include:

Independent Chemical Synthesis: This involves the deliberate synthesis of the impurity molecule. While specific synthesis routes for Impurity B are often proprietary, the general synthesis of chlorhexidine involves the reaction of precursor compounds, and side reactions or the use of specific starting materials can be adapted to produce the desired impurity.

Isolation from Bulk Material: Impurity B can be isolated from batches of chlorhexidine dihydrochloride where it is present. This process typically involves advanced chromatographic techniques, such as flash chromatography or preparative high-performance liquid chromatography (HPLC), to separate and purify the impurity from the active pharmaceutical ingredient (API) and other related substances. semanticscholar.org

Purification of Existing Production Material: If a production batch contains a significant amount of Impurity B, it can be further purified to achieve the high level of purity required for a reference standard. lgcstandards.com

Once the material is obtained, it undergoes a rigorous qualification process to confirm its identity and purity. This comprehensive characterization is essential for its use as a reliable reference standard. The qualification process typically involves a battery of analytical tests:

| Analytical Technique | Purpose in Qualification of Impurity B Reference Standard |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the reference standard and to separate it from other related impurities. |

| Mass Spectrometry (MS) | To confirm the molecular weight and structure of the impurity by providing information on its mass-to-charge ratio and fragmentation pattern. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the chemical structure of the impurity, providing detailed information about the arrangement of atoms within the molecule. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule, serving as a fingerprint for the compound. |

| Elemental Analysis | To determine the elemental composition (carbon, hydrogen, nitrogen, etc.) of the impurity, which helps to confirm its empirical formula. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the reference standard and to determine the presence of residual solvents or water. |

The results of these analyses are compiled in a Certificate of Analysis (CoA) . The CoA is a critical document that accompanies the reference standard and provides essential information, including the batch number, purity value, storage conditions, and a summary of the characterization data.

Traceability is a fundamental concept in the use of reference standards, ensuring that the results of measurements are comparable and reliable across different laboratories and over time. For a this compound reference standard, traceability is established by demonstrating an unbroken chain of comparisons to a primary standard. edqm.eu Primary standards are of the highest metrological quality and are often provided by national metrology institutes or pharmacopoeial bodies. pharmaceutical-technology.com

The use of secondary or in-house working standards is common in routine quality control. However, the traceability of these standards to primary reference standards must be unequivocally demonstrated and documented. edqm.eu This is typically achieved by calibrating the in-house standard against the primary standard.

Pharmacopoeial compliance is another critical aspect for reference standards of pharmaceutical impurities. Major pharmacopoeias, such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), provide official monographs for drug substances and their impurities. These monographs often specify the required quality of the reference standards to be used in the official analytical procedures.

Both the EP and the USP provide their own primary reference standards for chlorhexidine and its related impurities. pharmacopoeia.com When a pharmacopoeial test calls for the use of a specific reference standard, only results obtained using that official standard are considered conclusive. edqm.eu These official standards are thoroughly characterized and are accompanied by documentation that attests to their suitability for their intended use.

Strategies for Impurity Control and Mitigation in Chlorhexidine Dihydrochloride Production

Process Chemistry Approaches for Impurity Minimization

Minimizing the formation of impurities at the source is the most effective strategy for impurity control. This involves a deep understanding of the reaction mechanism and the factors that can lead to the generation of undesired by-products.

The synthesis of chlorhexidine (B1668724) is a multi-step process where reaction conditions can significantly influence the impurity profile. Impurities can arise from side reactions, degradation of reactants or products, or incomplete reactions. The formation of Impurity B, a urea-containing derivative, can be suppressed by carefully controlling key reaction parameters.

Degradation studies on chlorhexidine have shown that factors such as heat and pH can lead to the formation of various impurities. nih.govresearchgate.netresearchgate.net By optimizing temperature, pressure, reaction time, and pH, the pathways leading to the formation of Impurity B can be minimized. For instance, avoiding excessively high temperatures or extreme pH conditions during synthesis and work-up can prevent the degradation of both chlorhexidine and its intermediates into reactive species that could form Impurity B.

| Parameter | Objective for Impurity B Suppression | Rationale |

| Temperature | Maintain within a validated, moderate range. | High temperatures can accelerate side reactions and degradation, potentially leading to the formation of Impurity B and other related substances. researchgate.net |

| pH | Control within a specific, typically neutral to slightly acidic, range. | Extreme pH levels (highly acidic or alkaline) can catalyze the hydrolysis or rearrangement of intermediates or the final chlorhexidine molecule. researchgate.net |

| Reaction Time | Ensure sufficient time for reaction completion without prolonged exposure to reaction conditions. | Insufficient reaction time can result in unreacted starting materials, while excessive time can increase the formation of degradation products. |

| Mixing/Agitation | Ensure homogenous reaction mixture. | Prevents localized "hot spots" or areas of high reactant concentration that could favor side-product formation. |

The purity of the raw materials used in the synthesis of Chlorhexidine Dihydrochloride (B599025) is fundamental to controlling the final impurity profile. Impurities present in the starting materials can be carried through the synthesis process or can participate in side reactions to generate new impurities.

The primary starting materials for chlorhexidine synthesis include p-chloroaniline and hexamethylenediamine. p-Chloroaniline itself is a known and regulated impurity (Impurity C) in chlorhexidine. researchgate.net The presence of excess p-chloroaniline or related substances in the starting material can lead to the formation of various by-products. Therefore, stringent quality control and specification setting for all raw materials and reagents are essential to limit the introduction of potential sources for Impurity B formation.

In-process controls (IPCs) are crucial for monitoring the progress of the reaction and the formation of impurities at critical stages of the manufacturing process. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the analysis of chlorhexidine and its impurities. researchgate.net

Specific HPLC methods, such as those detailed in the European Pharmacopoeia (EP), are designed to separate and quantify chlorhexidine from its known related substances, including Impurity B. thermofisher.comphenomenex.com These methods allow for the monitoring of Impurity B levels throughout the production process. If IPC testing reveals that the level of Impurity B is approaching its specified limit, process parameters can be adjusted in real-time, or a decision can be made to subject the intermediate to a purification step before proceeding. This proactive monitoring ensures that the final product will meet the required purity standards.

The table below outlines typical parameters for an HPLC method used for monitoring chlorhexidine impurities, based on pharmacopoeial methods.

| HPLC Parameter | Typical Specification | Purpose |

| Column | C18 or Cyano (CN) stationary phase researchgate.netphenomenex.com | Provides the necessary selectivity to resolve Impurity B from chlorhexidine and other closely related impurities. |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile). thermofisher.comlcms.cz | The gradient allows for the effective separation of a wide range of impurities with different polarities within a single run. |

| Detection | UV spectrophotometry, typically around 254 nm. researchgate.netthermofisher.com | Chlorhexidine and its chromophoric impurities, including Impurity B, absorb UV light, allowing for their detection and quantification. |

| System Suitability | Resolution between critical peak pairs (e.g., Impurities L and G) must be ≥ 3.0; Peak-to-valley ratio for Impurity B must be ≥ 2.0. thermofisher.comphenomenex.com | Ensures the chromatographic system is performing adequately and is capable of reliably separating and quantifying the target impurities. |

Purification Methodologies for Impurity B Removal

Even with optimized process chemistry, trace amounts of impurities may still be present in the crude product. Therefore, robust purification methods are employed to remove these impurities, including Impurity B, to meet the stringent specifications for the final API.

Crystallization is a powerful and widely used technique for the purification of solid compounds in the pharmaceutical industry. The process relies on the differences in solubility between the desired compound and the impurities in a given solvent or solvent system. Chlorhexidine Dihydrochloride is a crystalline solid, and its purification is typically achieved through recrystallization. nih.gov

The crude Chlorhexidine Dihydrochloride containing Impurity B is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the main compound decreases, causing it to crystallize out of the solution. Because Impurity B is present in a much lower concentration and may have different solubility characteristics, it tends to remain in the solvent (mother liquor). unifr.ch The purified crystals are then isolated by filtration, washed, and dried. The efficiency of impurity removal can be enhanced by optimizing parameters such as solvent choice, cooling rate, and agitation. Multiple recrystallization steps may be employed to achieve the desired level of purity.

For impurities that are difficult to remove by crystallization due to similar solubility profiles or for processes requiring exceptionally high purity, preparative chromatography is a viable and effective purification strategy. This technique operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material.

In this process, a solution of the crude Chlorhexidine Dihydrochloride is passed through a large column packed with a stationary phase (such as silica (B1680970) gel or a reversed-phase material). The different components of the mixture travel through the column at different rates based on their affinity for the stationary and mobile phases, leading to their separation. Research has demonstrated that techniques like flash chromatography can be effectively used to isolate chlorhexidine impurities for study, confirming the feasibility of chromatographic separation. nih.govresearchgate.net By collecting the fractions containing the purified Chlorhexidine Dihydrochloride and discarding the fractions containing Impurity B, a significant reduction in the impurity level can be achieved.

Quality Control and Assurance Frameworks for Chlorhexidine Dihydrochloride Impurities

A robust quality control (QC) and quality assurance (QA) framework is essential to ensure that the levels of impurities in Chlorhexidine Dihydrochloride are consistently controlled within acceptable limits. This framework is governed by a combination of international regulatory guidelines and pharmacopeial standards. clearsynth.com

The International Council for Harmonisation (ICH) provides comprehensive guidance on the control of impurities. gmpinsiders.com Specifically, the ICH Q3A(R2) guideline, "Impurities in New Drug Substances," establishes a process for the qualification and control of impurities. europa.eugmp-compliance.org This guideline sets thresholds at which impurities must be reported, identified, and qualified based on toxicological assessments. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have adopted these guidelines to ensure drug safety and quality. clearsynth.comeuropa.eu

Pharmacopoeias, such as the European Pharmacopoeia (EP), provide official monographs for drug substances that include specific tests and acceptance criteria for impurities. europa.eu These monographs define the maximum allowable limits for known impurities, ensuring that any batch of Chlorhexidine Dihydrochloride released to the market meets stringent quality standards. The quality control framework relies on validated, stability-indicating analytical methods, typically RP-HPLC, to accurately quantify Impurity B and other related substances. iosrphr.orgjetir.org

The key elements of a quality control framework for managing impurities like Chlorhexidine Dihydrochloride Impurity B are summarized below.

| Framework Element | Description | Governing Guideline/Standard |

|---|---|---|

| Reporting Threshold | The level above which an impurity must be reported in a regulatory submission. | ICH Q3A(R2) |

| Identification Threshold | The level above which the structure of an impurity must be determined. | ICH Q3A(R2) |

| Qualification Threshold | The level above which an impurity's safety must be established through toxicological studies. | ICH Q3A(R2) |

| Specification & Acceptance Criteria | A list of tests, references to analytical procedures, and acceptance criteria (limits) for impurities. These are established based on regulatory guidelines, pharmacopeial standards, and stability data. gmpinsiders.com | European Pharmacopoeia (EP), United States Pharmacopeia (USP) |

| Analytical Method Validation | The process of demonstrating that an analytical procedure is suitable for its intended purpose (e.g., quantifying Impurity B). The method must be specific, accurate, precise, and robust. | ICH Q2(R1) |

Regulatory and Compendial Perspectives on Pharmaceutical Impurities

International Harmonization Guidelines (ICH) on Impurities

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines that are globally recognized and implemented. For impurities in new drug substances, the ICH Q3A(R2) guideline is particularly relevant. europa.eu This guideline provides a framework for the classification, identification, and qualification of impurities. gally.ch

ICH Q3A(R2) categorizes impurities into organic, inorganic, and residual solvents. jpionline.orgresearchgate.net Chlorhexidine (B1668724) Dihydrochloride (B599025) Impurity B falls under the category of organic impurities, which may arise during the manufacturing process or during storage of the drug substance. gally.ch The guideline sets forth thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.

Reporting Threshold: The level at or above which an impurity must be reported in a registration application.

Identification Threshold: The level at or above which an impurity's structure should be determined.

Qualification Threshold: The level at or above which an impurity's biological safety must be established.

For a given impurity like Impurity B, manufacturers must provide data demonstrating that its level in the drug substance is consistently below the established qualification threshold. If the level exceeds this threshold, a comprehensive safety assessment is required. gally.ch

Pharmacopoeial Monographs and Acceptance Criteria for Related Substances

Pharmacopoeias provide legally binding quality standards for medicinal products and their ingredients. The monographs within these compendia detail the specific tests, procedures, and acceptance criteria required to ensure the identity, strength, quality, and purity of a substance.

European Pharmacopoeia (Ph. Eur.) Standards for Chlorhexidine Impurities

The European Pharmacopoeia (Ph. Eur.) provides a specific monograph for Chlorhexidine Dihydrochloride. The section on related substances outlines the chromatographic method to be used for analysis and sets limits for any detected impurities. The Ph. Eur. identifies several specified impurities for chlorhexidine, including Impurity B, which is chemically defined as [[6-[[[(4-Chlorophenyl)carbamimidoyl]carbamimidoyl]amino]hexyl]carbamimidoyl]urea. drugfuture.com

The monograph establishes specific acceptance criteria for Impurity B and other related substances. The system suitability for the chromatographic method is verified using a reference solution containing chlorhexidine and its key impurities, ensuring the test is performing adequately. drugfuture.com

Table 1: Selected Specified Impurities in Chlorhexidine Dihydrochloride (Ph. Eur.)

| Impurity Name | Chemical Name |

|---|---|

| Impurity A | 1-(4-chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide |

| Impurity B | [[6-[[[(4-chlorophenyl)carbamimidoyl]carbamimidoyl]amino]hexyl]carbamimidoyl]urea |

| Impurity C | 1,1′-[hexane-1,6-diylbis(iminocarbonimidoyl)]bis[3-(4-chlorophenyl)urea] |

This table is illustrative and based on data for related chlorhexidine compounds. drugfuture.com

United States Pharmacopoeia (USP) Standards for Chlorhexidine Impurities

The United States Pharmacopeia (USP) also has a monograph for Chlorhexidine Hydrochloride. usp.org In recent years, the USP has undertaken revisions to modernize the test for organic impurities, aligning it more closely with the methods used in the European Pharmacopoeia. uspnf.comuspnf.com This revision involved introducing a new, more selective procedure and a new USP Chlorhexidine System Suitability Mixture RS to replace the previous USP Chlorhexidine Related Compounds RS. uspnf.comuspnf.com

The USP monograph sets limits for related substances, including a specific limit for p-chloroaniline and for any other individual impurity. uspnf.com The analytical procedure, typically a liquid chromatography (LC) method, is detailed in the monograph, ensuring that laboratories can accurately quantify the levels of impurities like Impurity B. uspnf.comdrugfuture.com

Implications of Impurity B Control for Quality Management Systems

The effective control of Chlorhexidine Dihydrochloride Impurity B is a fundamental component of a robust pharmaceutical Quality Management System (QMS). sagesoftware.co.in A QMS integrates a set of practices and processes to ensure that the final product consistently meets its quality specifications. sagesoftware.co.in

Adherence to Current Good Manufacturing Practices (cGMP) is essential. toref-standards.com This involves:

Process Optimization and Validation: The manufacturing process is designed and validated to minimize the formation of impurities. toref-standards.com This includes controlling raw material attributes, reaction conditions, and purification steps. veeprho.com

Quality Control Testing: Rigorous testing is conducted at various stages, from raw materials to the final API. toref-standards.combgosoftware.com Validated analytical methods are crucial for accurately detecting and quantifying Impurity B.

Risk Management: Quality risk management principles are applied to identify and evaluate potential sources of impurities and to implement appropriate control strategies. toref-standards.com

Failure to control impurities can lead to batch rejection, regulatory action, and potential harm to patients, highlighting the critical role of the QMS in safeguarding product quality. bgosoftware.com

Documentation and Reporting Requirements for Impurity Data

Comprehensive documentation and transparent reporting are regulatory prerequisites for drug approval. fda.gov For an impurity like this compound, the data package submitted to regulatory authorities must be thorough.

As per ICH guidelines, the application should include:

A summary of laboratory studies conducted to detect and characterize impurities. fda.gov

Analytical results for all batches used in clinical, safety, and stability testing, as well as for batches representative of the proposed commercial process. fda.gov

Validated analytical procedures that are suitable for the detection and quantification of impurities. fda.gov

A tabulation of impurity data for relevant batches, designating each impurity with a code or descriptor (e.g., retention time). gally.ch

This information allows regulatory assessors to evaluate the manufacturer's control over the impurity profile and to confirm that the levels of Impurity B are within acceptable, safe limits. gally.chfda.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Chlorhexidine Dihydrochloride |

| Chlorhexidine |

| This compound |

| [[6-[[[(4-Chlorophenyl)carbamimidoyl]carbamimidoyl]amino]hexyl]carbamimidoyl]urea |

| 1-(4-chlorophenyl)-5-[6-[(cyanocarbamimidoyl)amino]hexyl]biguanide |

| 1,1′-[hexane-1,6-diylbis(iminocarbonimidoyl)]bis[3-(4-chlorophenyl)urea] |

Research Gaps and Future Directions in Chlorhexidine Dihydrochloride Impurity B Studies

Development of Novel Analytical Technologies for Enhanced Sensitivity

The accurate detection and quantification of impurities at trace levels is a cornerstone of pharmaceutical quality control. chemass.si While High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for analyzing chlorhexidine (B1668724) impurities, future research is focused on developing novel analytical technologies with enhanced sensitivity and specificity for Impurity B. chemass.sichromatographyonline.com

Current research highlights the potential of Ultra-High-Performance Liquid Chromatography (UHPLC) to provide faster and more efficient separations. bohrium.com The use of advanced detector systems, such as mass spectrometry (MS), offers superior sensitivity and structural elucidation capabilities, which is crucial for the unambiguous identification of impurities. bohrium.comzamann-pharma.com Techniques like online solid-phase extraction (SPE) coupled with HPLC can be explored to pre-concentrate Impurity B from the drug matrix, thereby significantly lowering the limits of detection and quantification. mdpi.com

Table 1: Comparison of Analytical Technologies for Impurity B Detection

| Technology | Principle | Advantages for Impurity B Analysis | Potential Research Directions |

|---|---|---|---|

| UHPLC | Utilizes sub-2 µm particle columns for separation. | Faster analysis times, improved resolution, and higher peak capacity. bohrium.com | Optimization of UHPLC methods specifically for the separation of Impurity B from other closely related chlorhexidine impurities. |

| LC-MS/MS | Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. | Enables trace-level quantification and provides structural information for impurity identification. scirp.org | Development of validated LC-MS/MS methods for routine quality control of Impurity B. |

| Online SPE-HPLC | Automates sample pre-concentration before chromatographic separation. | Increases sensitivity by enriching the analyte of interest. mdpi.com | Investigation of different SPE sorbents for the selective extraction and enrichment of Impurity B. |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary. | Offers high separation efficiency and requires minimal sample and solvent volumes. jocpr.com | Exploring the applicability of CE for the rapid and efficient analysis of Impurity B. |

In-depth Mechanistic Understanding of Complex Degradation Pathways

A thorough understanding of how Impurity B is formed is critical for developing effective control strategies. Chlorhexidine can degrade through various pathways, including hydrolysis and retro-ene reactions, particularly influenced by factors like pH and temperature. basicmedicalkey.comproquest.com The primary degradation product of chlorhexidine is often cited as p-chloroaniline (PCA). nih.govresearchgate.net However, the precise mechanisms leading to the formation of Impurity B from chlorhexidine dihydrochloride (B599025) under various stress conditions (e.g., heat, light, humidity, and oxidation) are not fully elucidated.

Future research should focus on forced degradation studies specifically designed to generate and identify the degradation products of chlorhexidine, with a focus on the formation kinetics of Impurity B. technologynetworks.com Advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are invaluable for identifying and characterizing the intermediates and final degradation products. nih.gov Furthermore, employing Density Functional Theory (DFT) calculations can provide theoretical insights into the reaction energetics and pathways, helping to predict the most likely degradation mechanisms. ipp.ptnih.gov

Advanced Computational Modeling for Impurity Prediction

Computational modeling presents a powerful tool for predicting the formation of impurities, thereby guiding process development and control strategies. zamann-pharma.com In silico tools, such as Zeneth, utilize knowledge-based systems to predict the degradation pathways of pharmaceutical compounds under various conditions. acs.orgspringernature.comacs.org These predictive models can help to identify potential impurities, including Impurity B, early in the drug development process. technologynetworks.com

Future research in this area should focus on refining the predictive models for chlorhexidine and its impurities. This involves expanding the knowledge base of the software with more specific reaction pathways relevant to the chlorhexidine structure. acs.org Additionally, integrating quantum mechanics calculations could enhance the accuracy of predictions by providing a more fundamental understanding of the reaction mechanisms. acs.org The development of quantitative structure-activity relationship (QSAR) models could also be explored to predict the potential toxicological properties of Impurity B and other related substances. tandfonline.com

Table 2: Computational Tools in Impurity B Research

| Computational Tool | Application | Future Research Focus |

|---|---|---|

| Degradation Pathway Prediction Software (e.g., Zeneth) | Predicts potential degradation products based on chemical structure and stress conditions. acs.orgacs.org | Enhancing the software's knowledge base with specific degradation reactions of chlorhexidine to improve the prediction accuracy for Impurity B. |

| Density Functional Theory (DFT) | Investigates reaction mechanisms and energetics at a molecular level. ipp.ptnih.gov | Applying DFT to model the specific degradation pathways leading to the formation of Impurity B and to validate proposed mechanisms. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity or toxicity of a chemical based on its structure. tandfonline.com | Developing QSAR models to assess the potential risks associated with Impurity B, even at low levels. |

Sustainable and Green Chemistry Approaches to Impurity Control

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. ispe.orgpfizer.com This includes the development of more sustainable analytical methods for impurity profiling, often referred to as Green Analytical Chemistry (GAC). nrigroupindia.comijirt.org

Future research should focus on developing and implementing green analytical methods for the analysis of Chlorhexidine Dihydrochloride Impurity B. This can involve replacing hazardous organic solvents in HPLC mobile phases with more environmentally friendly alternatives like ethanol (B145695) or water. nih.govresearchgate.net The use of techniques such as supercritical fluid chromatography (SFC), which primarily uses compressed carbon dioxide as the mobile phase, should be explored as a green alternative to traditional HPLC. mdpi.com Furthermore, miniaturization of analytical systems can lead to a significant reduction in solvent consumption and waste generation. mdpi.com

Beyond analysis, green chemistry principles can be applied to the manufacturing process of chlorhexidine dihydrochloride to minimize the formation of Impurity B in the first place. This could involve optimizing reaction conditions to favor the formation of the active pharmaceutical ingredient (API) and reduce side reactions. instituteofsustainabilitystudies.com

Development of Multi-compendial Analytical Methods for Impurity B

Harmonization of analytical methods across different pharmacopoeias is crucial for ensuring consistent quality standards globally. jocpr.com Currently, monographs for chlorhexidine and its impurities exist in various pharmacopoeias, such as the European Pharmacopoeia (EP). thermofisher.comlcms.czthermofisher.comthermofisher.com However, differences in analytical procedures and acceptance criteria can pose challenges for pharmaceutical manufacturers.

A key area for future research is the development of a single, robust, and validated analytical method for this compound that can be adopted by multiple pharmacopoeias. This would involve a collaborative effort between regulatory agencies and industry to establish a harmonized method. Such a multi-compendial method would streamline quality control processes, reduce the need for method transfer and revalidation, and facilitate the global trade of pharmaceutical products. jocpr.com The successful transfer of the EP method for chlorhexidine impurity analysis between different HPLC systems demonstrates the feasibility of achieving consistent results across different laboratories and instruments, a prerequisite for a harmonized method. lcms.czthermofisher.com

Q & A

Q. What analytical methods are recommended for identifying and quantifying Chlorhexidine Dihydrochloride Impurity B?

-

Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the primary method. Use a C18 column (250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and phosphate buffer (pH 3.0) containing sodium heptane-1-sulphonate and triethylamine . System suitability requires a peak-to-valley ratio ≥2.0 between adjacent impurities (e.g., urea/guanidine derivatives) . Quantification employs the formula:

where = impurity peak response, = diluted chlorhexidine peak response, and = dilution factor (typically 0.01). Reporting thresholds are ≥0.05% .

Q. How is this compound structurally characterized?

- Methodological Answer : Structural elucidation involves nuclear magnetic resonance (NMR) and mass spectrometry (MS). Chlorhexidine EP Impurity B DiHCl has the molecular formula (MW: 395.90) . Compare fragmentation patterns with the parent compound to confirm deviations, such as altered biguanide chain lengths or chlorophenyl substitutions .

Q. What are the stability considerations for Chlorhexidine Dihydrochloride in formulations containing Impurity B?

- Methodological Answer : Accelerated stability testing under heat (e.g., 40°C), UV light, and oxidative stress (e.g., ) reveals that Chlorhexidine Dihydrochloride retains >90% integrity over three months . However, prolonged exposure to alkaline conditions may increase Impurity B formation due to hydrolysis of the biguanide moiety. Monitor degradation via HPLC-PDA with UV absorption spectra at 284 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity quantification data across different pharmacopeial standards?

- Methodological Answer : Cross-validate methods using harmonized protocols. For example, the European Pharmacopoeia (EP) specifies Impurity B as a "specified impurity" with acceptance criteria tied to toxicological thresholds, while other monographs may categorize it under "other detectable impurities" . Use forced degradation studies to simulate extreme conditions (e.g., 0.1N HCl/NaOH, 3% ) and correlate impurity profiles with method sensitivity .

Q. What experimental design optimizes detection limits for Impurity B in complex matrices (e.g., antiseptic soaps)?

- Methodological Answer : Employ matrix-matched calibration standards to account for interference. For liquid soap formulations, dilute samples in water:acetonitrile (70:30) to reduce viscosity, then analyze using gradient elution (e.g., 0.05M -acetonitrile) . Validate recovery rates (target: 98–102%) and precision (RSD <1%) using spiked samples .

Q. How do cytotoxic effects of Impurity B compare to the parent compound in in vitro models?

- Methodological Answer : Conduct WST-1 assays to determine values. For example, Chlorhexidine gluconate has an of 0.06014%, while Impurity B may require higher concentrations due to reduced membrane permeability. Compare dose-response curves and apoptosis markers (e.g., caspase-3 activation) .

Q. What advanced spectral techniques differentiate Impurity B from isomeric or co-eluting impurities?

- Methodological Answer : Use HPLC coupled with high-resolution MS (HRMS) or tandem MS (MS/MS) to resolve isobaric impurities. For example, Impurity B (MW: 395.90) can be distinguished from Impurity K (MW: 506.44) via characteristic fragment ions (e.g., m/z 268 vs. m/z 352) . Confirm with NMR - and -chemical shifts for chlorophenyl and biguanide groups .

Method Validation and Regulatory Considerations

Q. How should researchers validate HPLC methods for Impurity B to meet ICH Q2(R1) guidelines?